PF-3758309 is a potent, orally bioavailable, small molecule inhibitor of p21-activated kinase 4 (PAK4) with potential antineoplastic activity. [] It is classified as a pyrrolopyrazole, an ATP-competitive inhibitor, specifically targeting PAK4. [] PAKs are serine/threonine kinases acting downstream of Rho-family GTPases and are linked to steps in both cancer initiation and progression. [] PF-3758309 plays a crucial role in scientific research, particularly in studying the role of PAK4 in cancer development, progression, and potential therapeutic strategies for various cancer types. [, ]
The molecular structure of PF-3758309 has been analyzed through crystallographic characterization, particularly in its complex with PAK4. [] This analysis has defined the determinants of its potency and kinase selectivity. Further detailed structural analysis, including bond lengths, bond angles, and other relevant parameters, requires access to specific structural data from crystallographic studies.
PF-3758309 acts as an ATP-competitive inhibitor, specifically targeting the kinase domain of PAK4. [] It demonstrates high binding affinity for PAK4 with a Kd of 2.7 nM. [] By binding to PAK4, PF-3758309 prevents the phosphorylation of PAK4 substrates, thereby inhibiting its downstream signaling pathways. [] One well-characterized substrate is GEF-H1, whose phosphorylation is inhibited by PF-3758309 with an IC50 of 1.3 nM. [] Inhibition of PAK4 by PF-3758309 disrupts various cellular processes such as cell survival, motility, proliferation, transcription, and translation. [, , ] PF-3758309 also influences other pathways like p53 signaling, apoptosis, cytoskeletal organization, and cell cycle regulation. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6